Cas no 1011487-94-7 ((6-Chloropyridazin-3-yl)methanol)
(6-Chloropyridazin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (6-Chloropyridazin-3-yl)methanol
- 3-Pyridazinemethanol, 6- chloro-
- 6-Chloropyridazine-3-methanol
- (6-chloranylpyridazin-3-yl)methanol
- (6-chloro-3-pyridazinyl)methanol
- 6-CHLORO-3-PYRIDAZINEMETHANOL
- ANW-70070
- CTK3J9575
- 3-PYRIDAZINEMETHANOL, 6-CHLORO-
- SCHEMBL1126767
- AKOS016001733
- 1011487-94-7
- CS-0053132
- PB17910
- MFCD11977451
- NEWRIXKPAGUARA-UHFFFAOYSA-N
- P11311
- DTXSID20608668
- (6-Chloro-pyridazin-3-yl)-methanol
- A800339
- AMY17340
- 3-(Hydroxymethyl)-6-chloropyridazine
- DS-3571
- SY099927
-
- MDL: MFCD11977451
- Inchi: 1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2
- InChI Key: NEWRIXKPAGUARA-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CO)N=N1
Computed Properties
- Exact Mass: 144.00915
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 46Ų
Experimental Properties
- Boiling Point: 355.5°C at 760 mmHg
- PSA: 46.01
(6-Chloropyridazin-3-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Inert atmosphere,2-8°C
(6-Chloropyridazin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 221045-1g |
6-Chloropyridazin-3-yl)methanol |
1011487-94-7 | 95% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 221045-5g |
6-Chloropyridazin-3-yl)methanol |
1011487-94-7 | 95% | 5g |
£1294.00 | 2022-03-01 | |
| abcr | AB458292-1 g |
(6-Chloropyridazin-3-yl)methanol, 95%; . |
1011487-94-7 | 95% | 1g |
€619.30 | 2023-07-18 | |
| Apollo Scientific | OR921872-1g |
(6-Chloropyridazin-3-yl)methanol |
1011487-94-7 | 1g |
£559.00 | 2025-02-20 | ||
| TRC | C596305-2.5mg |
(6-Chloropyridazin-3-yl)methanol |
1011487-94-7 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C596305-5mg |
(6-Chloropyridazin-3-yl)methanol |
1011487-94-7 | 5mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C596305-25mg |
(6-Chloropyridazin-3-yl)methanol |
1011487-94-7 | 25mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QV387-250mg |
(6-Chloropyridazin-3-yl)methanol |
1011487-94-7 | 95+% | 250mg |
1630CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QV387-100mg |
(6-Chloropyridazin-3-yl)methanol |
1011487-94-7 | 95+% | 100mg |
1014CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QV387-5g |
(6-Chloropyridazin-3-yl)methanol |
1011487-94-7 | 95+% | 5g |
13447CNY | 2021-05-08 |
(6-Chloropyridazin-3-yl)methanol Suppliers
(6-Chloropyridazin-3-yl)methanol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (6-Chloropyridazin-3-yl)methanol
Introduction to (6-Chloropyridazin-3-yl)methanol (CAS No. 1011487-94-7)
The compound (6-Chloropyridazin-3-yl)methanol, identified by the CAS registry number 1011487-94-7, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and structural versatility. The presence of a chlorine atom at the 6-position of the pyridazine ring and a hydroxymethyl group at the 3-position introduces intriguing electronic effects and reactivity, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of pyridazine derivatives in drug discovery, particularly in the development of novel therapeutic agents. The (6-Chloropyridazin-3-yl)methanol structure has been shown to exhibit promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These findings underscore its potential as a lead compound for the design of new drugs targeting various diseases.
The synthesis of (6-Chloropyridazin-3-yl)methanol involves a multi-step process that typically begins with the preparation of pyridazine derivatives. One common approach is the chlorination of pyridazine followed by hydroxylation at specific positions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements for use in advanced applications.
In terms of physical properties, (6-Chloropyridazin-3-yl)methanol is characterized by its melting point, solubility, and stability under different conditions. These properties are critical for determining its suitability in various chemical processes and formulations. For instance, its solubility in organic solvents makes it ideal for use in reactions requiring precise control over reactivity and selectivity.
The application of (6-Chloropyridazin-3-yl)methanol extends beyond pharmaceuticals. It has been explored as a building block in organic synthesis, enabling the construction of more complex molecules with tailored functionalities. Additionally, its electronic properties make it a candidate for use in materials science, particularly in the development of new materials for electronics and energy storage.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of (6-Chloropyridazin-3-yl)methanol. By employing density functional theory (DFT) calculations, researchers have been able to predict its interaction with biological targets and optimize its properties for specific applications. These computational studies complement experimental work, accelerating the discovery process and enhancing our understanding of this compound's potential.
In conclusion, (6-Chloropyridazin-3-yl)methanol (CAS No. 1011487-94-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent research findings, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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